molecular formula C9H6Br2O3 B14329255 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one CAS No. 111505-15-8

7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14329255
CAS No.: 111505-15-8
M. Wt: 321.95 g/mol
InChI Key: MHPBFVVQMBGBIW-UHFFFAOYSA-N
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Description

7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a derivative of tropolone, a non-benzenoid aromatic compound Tropolone and its derivatives are known for their unique structure, consisting of a seven-membered ring with conjugated double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone) followed by acetylation. The bromination can be carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature, and the product is purified by recrystallization.

The acetylation step involves the reaction of the dibromo derivative with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The presence of bromine atoms enhances its electrophilicity, making it more reactive towards biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tropolone: The parent compound with a similar structure but without the acetyl and bromine groups.

    2-Hydroxycyclohepta-2,4,6-trien-1-one: A simpler derivative of tropolone.

    3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one: Lacks the acetyl group.

Uniqueness

7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of both acetyl and bromine groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and biological activities compared to its simpler derivatives.

Properties

CAS No.

111505-15-8

Molecular Formula

C9H6Br2O3

Molecular Weight

321.95 g/mol

IUPAC Name

3-acetyl-5,7-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C9H6Br2O3/c1-4(12)6-2-5(10)3-7(11)9(14)8(6)13/h2-3H,1H3,(H,13,14)

InChI Key

MHPBFVVQMBGBIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)C(=CC(=C1)Br)Br)O

Origin of Product

United States

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